

Stereochemistry of 1,3-Cyclohexanedicarboxylic acid isomers

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Compound of Interest

Compound Name: 1,3-Cyclohexanedicarboxylic acid

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An In-depth Technical Guide to the Stereochemistry of **1,3-Cyclohexanedicarboxylic Acid**

Introduction

1,3-Cyclohexanedicarboxylic acid ($C_8H_{12}O_4$) is an alicyclic dicarboxylic acid that serves as a significant building block in the synthesis of polymers, pharmaceuticals, and advanced materials like metal-organic frameworks (MOFs).^[1] The spatial orientation of its two carboxyl groups on the cyclohexane ring gives rise to distinct stereoisomers with unique chemical and physical properties. Understanding the stereochemistry of these isomers is critical for researchers and drug development professionals, as the specific three-dimensional structure of a molecule dictates its biological activity and material properties. This guide provides a comprehensive overview of the stereoisomers of **1,3-cyclohexanedicarboxylic acid**, their conformational analysis, synthesis, and characterization.

Stereoisomerism in 1,3-Cyclohexanedicarboxylic Acid

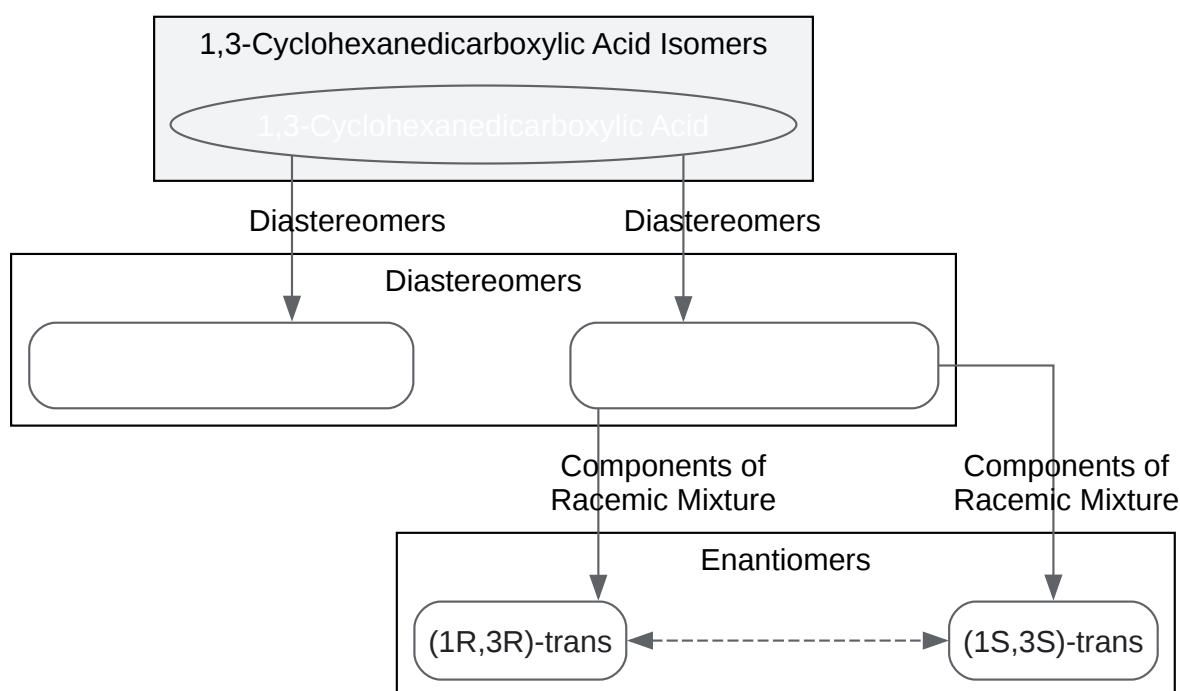
1,3-Cyclohexanedicarboxylic acid exists as two diastereomers: a cis isomer and a trans isomer. These isomers differ in the spatial relationship of the two carboxyl groups relative to the plane of the cyclohexane ring.

- **cis-1,3-Cyclohexanedicarboxylic Acid:** In the cis isomer, both carboxyl groups are on the same side of the cyclohexane ring. This molecule possesses a plane of symmetry that

passes through C2 and C5 of the ring. Due to this internal symmetry, the cis isomer is achiral and is classified as a meso compound, even though it contains two stereocenters (C1 and C3).[2]

- **trans-1,3-Cyclohexanedicarboxylic Acid:** In the trans isomer, the two carboxyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral.[2] It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3R)- and (1S,3S)-**1,3-cyclohexanedicarboxylic acid**. This pair of enantiomers constitutes a racemic mixture.[2]

The relationship between these isomers is a key aspect of their stereochemistry.



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Caption: Stereoisomeric relationships of **1,3-cyclohexanedicarboxylic acid**.

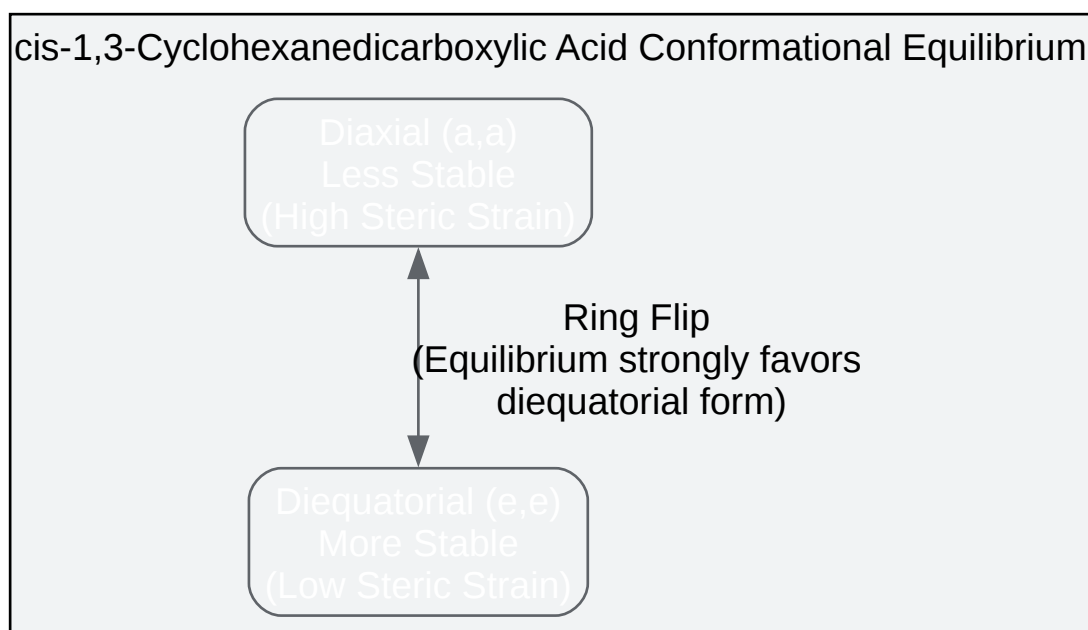
Conformational Analysis

The cyclohexane ring is not planar and predominantly adopts a stable chair conformation. The orientation of the substituents (carboxyl groups) in this chair conformation significantly impacts the molecule's stability.

cis Isomer Conformations

The cis isomer exists as an equilibrium between two interconverting chair conformations: one with the carboxyl groups in a diequatorial (e,e) orientation and the other in a diaxial (a,a) orientation.[2]

- Diequatorial (e,e) Conformation: This is the more stable conformation. The bulky carboxyl groups are positioned in the equatorial plane of the ring, minimizing steric hindrance.[3]
- Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe steric repulsion between the two axial carboxyl groups and the axial hydrogens at C5. This is known as a 1,3-diaxial interaction.[3][4][5] The energy difference is substantial enough that the molecule exists almost exclusively in the diequatorial form at room temperature.[2]

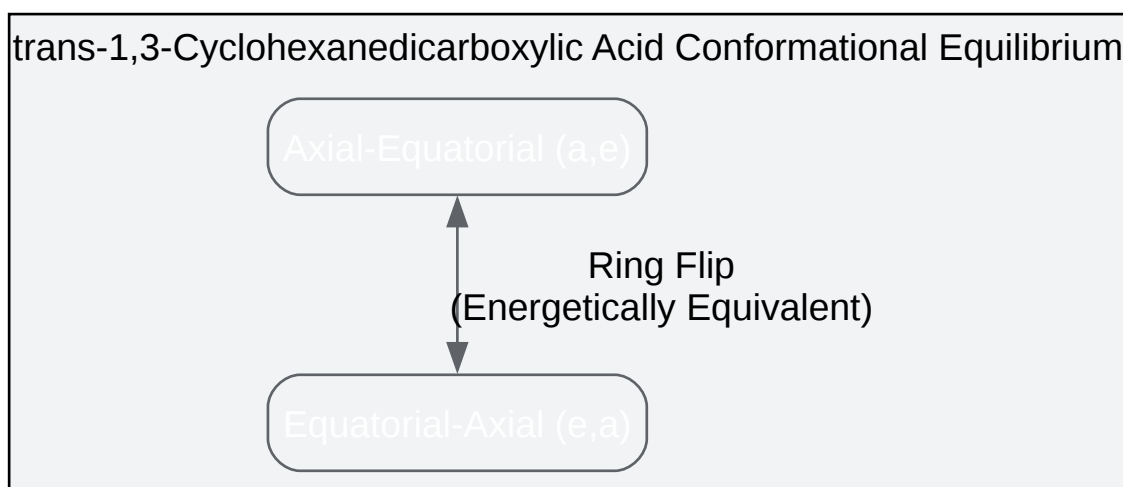


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Caption: Conformational equilibrium of the cis isomer.

trans Isomer Conformations

The trans isomer has one carboxyl group in an axial position and the other in an equatorial position (a,e). A ring flip converts it to an energetically equivalent conformation where the positions are swapped (e,a).[2] Because these two conformations are identical in energy, the trans isomer exists as a 50:50 mixture of these two rapidly interconverting forms.[2] Each of these conformers is chiral, and the interconversion does not affect the overall chirality of the molecule.[2]



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Caption: Conformational equilibrium of the trans isomer.

Data Presentation

Physical Properties

The stereochemistry of **1,3-cyclohexanedicarboxylic acid** isomers profoundly influences their physical properties. The trans isomer generally has a higher melting point due to greater molecular symmetry, which allows for more efficient packing in the crystal lattice.[1]

Property	cis-Isomer	trans-Isomer	Mixture (cis & trans)
Molecular Formula	C ₈ H ₁₂ O ₄ [6] [7]	C ₈ H ₁₂ O ₄ [1]	C ₈ H ₁₂ O ₄ [8] [9]
Molecular Weight	172.18 g/mol [6] [7]	172.18 g/mol [1]	172.18 g/mol [8] [9]
CAS Number	2305-31-9 [6] [7]	2305-30-8 [1]	3971-31-1 [8] [9]
Melting Point (°C)	Not specified	Higher than cis	132-141 [9]
Solubility	More soluble than trans [1]	Lower solubility in water [1]	Soluble in methanol [9]

Spectroscopic Data

Spectroscopic techniques like NMR and IR are essential for distinguishing between the isomers. While specific, verified spectral data for each pure isomer is not readily available in aggregated public databases, the principles of differentiation are well-established.[\[10\]](#)

Technique	Expected Observations for cis-Isomer	Expected Observations for trans-Isomer
^1H NMR	Due to the plane of symmetry in the dominant diequatorial conformation, a simpler spectrum with fewer unique proton signals is expected compared to the trans isomer.	The lack of symmetry results in a more complex spectrum, with distinct signals for the axial and equatorial protons.
^{13}C NMR	The plane of symmetry in the cis isomer reduces the number of unique carbon signals. For example, C4 and C6 would be equivalent, as would C1 and C3.	All eight carbons may be chemically non-equivalent, leading to a greater number of signals.
IR Spectroscopy	The key feature would be a broad O-H stretch (around $2500\text{--}3300\text{ cm}^{-1}$) and a strong C=O stretch (around 1700 cm^{-1}) characteristic of carboxylic acids. Intramolecular hydrogen bonding might be possible.	Similar characteristic peaks for O-H and C=O groups are expected. Differences in fingerprint region (below 1500 cm^{-1}) would arise from different symmetries and vibrational modes.

Experimental Protocols

Synthesis of 1,3-Cyclohexanedicarboxylic Acid

A common and high-yield method for synthesizing **1,3-cyclohexanedicarboxylic acid** (as a mixture of isomers) is the catalytic hydrogenation of isophthalic acid.[\[1\]](#)[\[9\]](#)[\[11\]](#)

Protocol: Hydrogenation of Isophthalic Acid[\[9\]](#)[\[11\]](#)

- **Reaction Setup:** To a suspension of isophthalic acid (e.g., 500 g, 3 mol) in methanol (2.8 L), add acetic acid (150 mL) and a 5% rhodium-on-alumina catalyst (50 g) in a suitable high-pressure reactor.[\[9\]](#)[\[11\]](#)

- Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi and shake or stir the mixture vigorously at room temperature overnight.[9]
- Catalyst Removal: Upon reaction completion (monitored by techniques like TLC or HPLC), depressurize the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.[9]
- Second Hydrogenation (Optional but recommended for high yield): Add a fresh batch of 5% rhodium-on-alumina catalyst (25 g) to the filtrate and repeat the hydrogenation step for another 24 hours to ensure complete conversion.[9]
- Final Filtration: Filter the reaction mixture again through diatomaceous earth to remove the second batch of catalyst.[9]
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting product, **1,3-cyclohexanedicarboxylic acid**, is typically obtained as a white powder. A reported yield for this method is 96.3%.[9]

Isomer Separation and Analysis

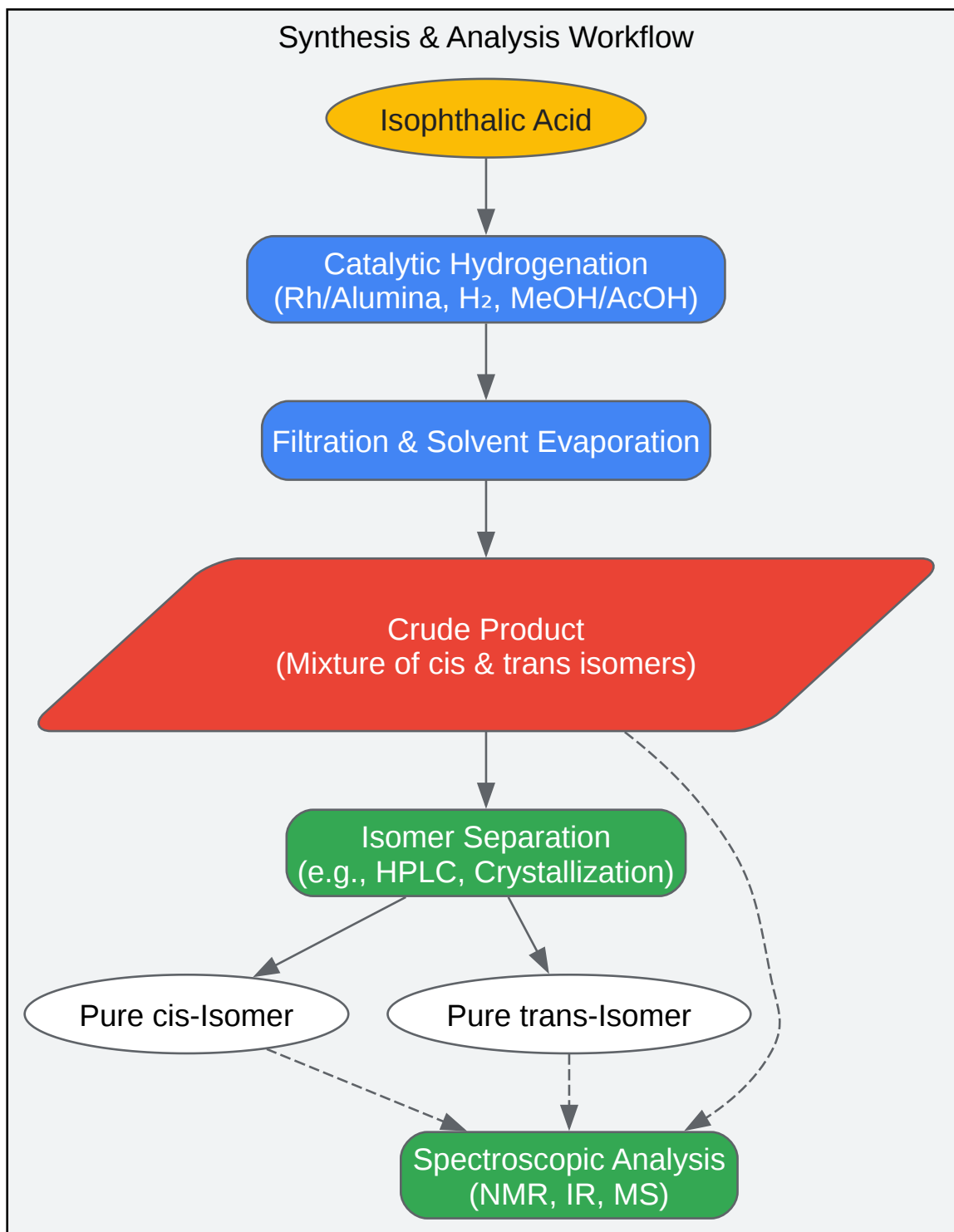
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and analysis of cis- and trans-isomers of cyclohexanedicarboxylic acids.[12][13]

General Protocol: HPLC Analysis

- Column Selection: A reverse-phase column (e.g., C18) or a mixed-mode column like Newcrom BH can be effective.[12]
- Mobile Phase: A simple isocratic mobile phase, often consisting of a mixture of acetonitrile and water with a buffer (e.g., phosphoric acid to suppress ionization), is typically used.[12]
- Sample Preparation: Dissolve a small amount of the synthesized acid mixture in the mobile phase or a suitable solvent.
- Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the carboxyl group is a weak chromophore.

- Analysis: The cis and trans isomers will have different retention times, allowing for their separation and quantification.

Workflow Visualization



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Caption: General workflow for synthesis, separation, and analysis.

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